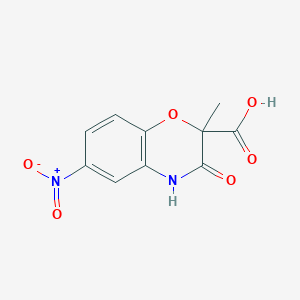

2-甲基-6-硝基-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid" is a derivative of the 1,4-benzoxazine class, which is a heterocyclic compound containing an oxygen and a nitrogen atom in a six-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a nitro group, a ketone group, and a carboxylic acid group, which contribute to its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of 1,4-benzoxazine derivatives often involves the condensation of salicylamide with various aldehydes and ketones, as described in the preparation of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids . Additionally, the synthesis of related compounds, such as 4H-1,2-benzoxazines, can be achieved through the intramolecular cyclization of nitroalkanes, which is influenced by the presence of electron-withdrawing groups on the benzene ring . The synthesis of the specific compound is not detailed in the provided papers, but the methodologies described could potentially be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is characterized by the orientation of substituent groups relative to the benzene ring. For example, in a related compound, 3,4-dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one, the plane of the carbamate group is at a specific angle to that of the benzene ring, which can influence the compound's reactivity . The exact molecular structure of "2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid" would likely show similar angular relationships between substituents, affecting its chemical behavior.

Chemical Reactions Analysis

Benzoxazine derivatives undergo various chemical reactions, including solvomercuration and acid-catalyzed transformations, which can lead to the formation of metalated 1-oxo-3,4-dihydro-1H-2,1-benzoxazinium ions . The presence of electron-withdrawing substituents, such as a nitro group, can facilitate oxygen functionalization reactions, as seen in the synthesis of functionalized 4H-1,2-benzoxazines . The specific reactions of "2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid" would depend on the reactivity of its functional groups, but it is likely to participate in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the stability of metalated benzoxazinium ions is dependent on the substituents present in the aromatic ring . The electron-withdrawing effects of substituents like the nitro group can affect the acidity of protons adjacent to the nitro group, which in turn influences reaction rates . The compound , with its nitro, ketone, and carboxylic acid groups, would exhibit unique physical and chemical properties, such as solubility, acidity, and reactivity, which could be explored through experimental studies.

科学研究应用

环境科学

可以研究该化合物的降解产物及其环境归宿,以评估其生态影响。该领域的研究可以提供对相关化合物的生物降解性和潜在毒性的见解。

这些应用中的每一个都利用了2-甲基-6-硝基-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-2-羧酸的独特化学结构,包括苯并恶嗪环、羧酸基团以及硝基和甲基取代基。 这些官能团提供了多种用于化学转化的反应位点,使其成为科学研究的通用化合物 .

安全和危害

未来方向

属性

IUPAC Name |

2-methyl-6-nitro-3-oxo-4H-1,4-benzoxazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O6/c1-10(9(14)15)8(13)11-6-4-5(12(16)17)2-3-7(6)18-10/h2-4H,1H3,(H,11,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMYDNQTCBXZKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617769 |

Source

|

| Record name | 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154365-44-3 |

Source

|

| Record name | 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)

![4-Bromobenzo[D]oxazole](/img/structure/B1288781.png)